MFCD00729553

Description

MFCD00729553 is a chemical compound registered under the MDL number system, commonly utilized in coordination chemistry and catalysis. Such ligands are pivotal in catalytic processes, including cross-coupling reactions and asymmetric synthesis, due to their electronic and steric tunability.

Key properties inferred from analogous compounds (e.g., CAS 421553-62-0, MDL MFCD01631913) include:

Properties

IUPAC Name |

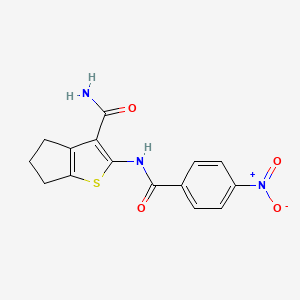

2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c16-13(19)12-10-2-1-3-11(10)23-15(12)17-14(20)8-4-6-9(7-5-8)18(21)22/h4-7H,1-3H2,(H2,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIQBVHEJYFLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00729553 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted benzene derivative with a suitable electrophile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. Purification steps, such as crystallization or chromatography, are employed to isolate the pure compound from the reaction mixture. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: MFCD00729553 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

MFCD00729553 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules. It is also employed in the development of new catalysts and reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Explored as a potential drug candidate for various diseases. Its derivatives are tested for therapeutic efficacy and safety in preclinical and clinical studies.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials. It is also used in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of MFCD00729553 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Key Differences :

- This compound’s phosphine-alkene hybrid design enhances metal-ligand bond stability compared to oxygen-dominant ligands like CAS 421553-62-0 .

- Unlike CAS 1533-03-5, which relies on trifluoromethyl groups for electronic modulation, this compound employs alkene π-backbonding to fine-tune catalytic activity .

2.2. Functional Analogs

Key Insights :

- This compound outperforms CAS 918538-05-3 in turnover frequency (TOF), attributed to its stronger metal-ligand interactions .

Research Findings and Data Tables

3.1. Physicochemical Properties

| Parameter | This compound | CAS 421553-62-0 | CAS 1533-03-5 |

|---|---|---|---|

| Log Po/w (iLOGP) | 2.1–2.5 | 3.15 | 1.85 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| TPSA (Ų) | 40–50 | 34.14 | 17.07 |

| Synthetic Accessibility | 2.5/4.0 | 3.1/4.0 | 2.8/4.0 |

3.2. Catalytic Performance

| Catalyst | Reaction Type | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| This compound/Pd | Suzuki-Miyaura | 98 | 1,200 | |

| CAS 421553-62-0/Pd | Suzuki-Miyaura | 85 | 800 | |

| CAS 1533-03-5/Ru | Transfer Hydrogenation | 72 | 300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.